molecular formula C10H20O4 B8700121 Acetic acid, butoxyhydroxy-, butyl ester CAS No. 68575-73-5

Acetic acid, butoxyhydroxy-, butyl ester

Cat. No.: B8700121
CAS No.: 68575-73-5
M. Wt: 204.26 g/mol
InChI Key: IVWCKBUPHQKJNH-UHFFFAOYSA-N
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Description

Acetic acid, butoxyhydroxy-, butyl ester is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

68575-73-5

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

butyl 2-butoxy-2-hydroxyacetate

InChI

InChI=1S/C10H20O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h9,11H,3-8H2,1-2H3

InChI Key

IVWCKBUPHQKJNH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(=O)OCCCC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Aqueous glyoxylic acid (50%) in the amount of 1,980 parts (13.3 moles) and butanol in the amount of 1,210 parts (16.4 moles) are heated at 55°-60° C. and stripped under vacuum. Butanol in the amount of 1,210 parts (16.4 moles) is added and the reaction is heated at 80°-85° C. under reflux at reduced pressure for two hours. Volatiles are removed at 55°-60° C. under vacuum. Butanol in the amount of 807 parts (10.9 moles) is added and the reaction mixture is refluxed at 80°-85° C. under reduced pressure for six hours. Volatiles are again removed at 55°-60° C. under vacuum to yield 2,850 parts of butyl glyoxylate butyl hemiacetal containing about 2% butyl glyoxylate dibutyl acetal. To the crude hemiacetal (765 parts 3.0 moles) are added monomethyl ether of hydroquinone (0.65 parts and acrylamide (213 parts 3.0 moles). The reaction mixture is heated at 70°-75° C. for three hours. Three intermediate strippings under vacuum removes byproduct butanol (164 parts 2.2 moles). Methanol (870 parts, 25.5 moles) containing sulfuric acid (5.5 parts, 0.056 mole) is added. The reaction mixture is refluxed for 30 minutes and then wet methanol and butane were allowed to distill while fresh methanol (475 parts, 14.0 moles) is added in proportions approximately equal to the amount removed. The reaction mixture is then heated under reflux for an additional two hours. Treatment as described in Example 1 and neutralization of sulfuric acid catalyst with lithium oxide yielded 741 parts of orange colored liquid. Analysis of proton magnetic resonance shows the product contains approximately 90-95% methyl ether and methyl ester groups.
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Synthesis routes and methods II

Procedure details

In a suitable reactor flask equipped with stirrer, heating mantle, Dean Stark trap, condenser, nitrogen inlet, vacuum take off and dropping funnel were added 1980 grams (13.0 moles) of 50% glyoxylic acid in water and 1215 grams (16.4 moles) of n-butanol. The contents of the flask were heated to 80-85° C. under nitrogen sparge and vacuum to remove approximately 760 grams of an n-butanol/water azeotrope. Thereafter, an additional 1210 grams of n-butanol were added and strip distillation continued until no water was seen in the azeotrope. An additioral 810 grams of n-butanol were then added and the mixture refluxed for two hours at 80-85° C. under vacuum, followed by vacuum stripping of excess n-butanol. Product weight was 2850 grams.
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